molecular formula C23H13F3N2O6 B2465790 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 321521-98-6

3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B2465790
CAS No.: 321521-98-6
M. Wt: 470.36
InChI Key: CJBHUVMMBVNRBZ-UHFFFAOYSA-N
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Description

The compound 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid features a complex polycyclic architecture. Its core consists of an octahydropyrrolo[3,4-c]pyrrole system fused with a 1,3-indanedione moiety and substituted with a 3-(trifluoromethyl)phenyl group. This structural complexity suggests applications in materials science or medicinal chemistry, particularly due to the electron-withdrawing trifluoromethyl group and conjugated diketone systems, which may influence electronic properties and stability .

Properties

IUPAC Name

3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13F3N2O6/c24-23(25,26)9-4-3-5-10(8-9)28-20(31)13-14(21(28)32)17(22(33)34)27-16(13)15-18(29)11-6-1-2-7-12(11)19(15)30/h1-8,13-14,17,29H,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHNBTAAIGFXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid (referred to as Compound 1) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C23H13F3N2O6
  • Molar Mass : 470.35 g/mol
  • CAS Number : 321521-99-7

Structural Characteristics

The structure of Compound 1 features multiple functional groups that may contribute to its biological activity. The presence of the trifluoromethyl group and the dioxo moieties are particularly noteworthy as they often enhance the lipophilicity and reactivity of organic compounds.

Anticonvulsant Properties

Recent studies have indicated that compounds similar to Compound 1 exhibit broad-spectrum anticonvulsant activities. In a study involving various seizure models, it was found that certain derivatives demonstrated significant efficacy against drug-resistant epilepsy models, such as the maximal electroshock (MES) and the 6 Hz seizure tests. These compounds were effective at doses as low as 63.2 mg/kg, suggesting a promising therapeutic potential for managing epilepsy .

Analgesic and Anti-inflammatory Effects

In addition to anticonvulsant properties, Compound 1 has shown notable antinociceptive effects in various pain models. For instance:

  • Formalin-induced pain : The compound significantly reduced pain responses in this model.
  • Capsaicin-induced neurogenic pain : Demonstrated efficacy in alleviating pain triggered by capsaicin.
  • Neuropathic pain models : Effective in reducing pain associated with oxaliplatin-induced neuropathy .

The mechanism of action appears to involve inhibition of sodium and calcium currents, alongside antagonism of TRPV1 receptors, which are crucial in pain signaling pathways.

Cytotoxicity and Cancer Research

In vitro studies have also explored the effects of Compound 1 on cancer cell lines. Notably, it has been shown to induce apoptosis in neuroblastoma SH-SY5Y cells, indicating potential applications in cancer therapy . The compound's ability to modulate cell viability suggests that it could be further investigated for its anticancer properties.

Study 1: Anticonvulsant Activity Assessment

A detailed study assessed the anticonvulsant activity of various derivatives of pyrrolo[3,4-c]pyrrole compounds. Among these, Compound 1 was highlighted for its ability to protect against seizures in animal models. The study reported a protective effect of over 75% in specific seizure tests at optimal dosages .

Study 2: Pain Management Efficacy

Another investigation focused on the analgesic properties of related compounds. It was found that these compounds significantly reduced pain responses across multiple models, demonstrating their potential as analgesics. The study emphasized the need for further pharmacokinetic evaluations to establish safety profiles for clinical use .

Comparative Analysis of Biological Activities

Activity Type Efficacy Observed Model Used
AnticonvulsantED50 = 63.2 mg/kg6 Hz seizure model
AnalgesicSignificant reduction in painFormalin-induced tonic pain
Anti-inflammatoryNotable efficacyCarrageenan-induced inflammation
CytotoxicityInduced apoptosisNeuroblastoma SH-SY5Y cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares structural motifs with several diketopyrrolopyrrole (DPP) derivatives and heterocyclic carboxylic acids. Key comparisons are outlined below:

Key Observations:
  • Substituent Effects : The 3-(trifluoromethyl)phenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene substituents in A-ID and A-TB. This difference may influence solubility and optoelectronic properties .
  • Functional Groups : Unlike the pyrazole derivatives in and , the target compound lacks sulfur-based groups (e.g., C=S or thiobarbituric acid) but features multiple carbonyl groups, which could enhance intermolecular interactions in solid-state packing .

Spectroscopic and Physical Properties

  • FTIR and NMR : The diketone groups in the target compound and A-ID would exhibit strong C=O stretches near 1700 cm⁻¹ (FTIR), while the trifluoromethyl group would show characteristic C-F vibrations ~1100–1200 cm⁻¹. NMR would resolve aromatic protons from the indenyliden and trifluoromethylphenyl groups .
  • Melting Points : The higher melting point of A-ID (212°C vs. 195°C for A-TB) correlates with its indanedione moiety’s planarity and stacking efficiency. The target compound’s melting point is unreported but likely exceeds 200°C due to its rigid core .

Q & A

Basic Question: What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

Answer:
The synthesis of this polycyclic pyrrolo-pyrrole derivative involves multi-step reactions, including cyclocondensation, functionalization of the indenone moiety, and regioselective trifluoromethylphenyl incorporation. Key challenges include:

  • Steric hindrance during cyclization due to the bulky trifluoromethylphenyl group. This can be mitigated by optimizing reaction temperatures (e.g., reflux in toluene at 110°C) and using catalysts like DMAP to enhance reaction kinetics .
  • Purification difficulties arising from byproducts. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column or recrystallization in ethyl acetate/hexane mixtures improves purity .
  • Low yields in the final step due to competing side reactions. Stoichiometric control of reagents (e.g., limiting equivalents of 3-(trifluoromethyl)phenylboronic acid) and inert atmosphere conditions (argon/nitrogen) are critical .

Basic Question: How is the molecular structure of the compound confirmed experimentally?

Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves stereochemistry and validates the octahydropyrrolo[3,4-c]pyrrole core. For example, SC-XRD data (e.g., C–C bond lengths: ~1.50–1.55 Å, dihedral angles: 85–90°) confirm the fused bicyclic system and planar indenone moiety .
  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., deshielded carbonyl protons at δ 12.25–12.50 ppm) and trifluoromethyl signals (δ -60 to -65 ppm in 19F^{19}\text{F} NMR) .
  • Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 500–550 range) and fragmentation patterns .

Advanced Question: How can researchers optimize reaction conditions to improve yield and purity?

Answer:
Advanced optimization strategies include:

  • Design of Experiments (DoE): Use factorial design to assess variables (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that DMF as a solvent increases reaction homogeneity, improving yield by 15–20% compared to THF .
  • In-line monitoring: Employ ReactIR or Raman spectroscopy to track reaction progression in real time, enabling timely adjustments (e.g., quenching side reactions with acetic acid) .
  • Parallel synthesis: Test alternative reagents (e.g., replacing Pd(PPh3_3)4_4 with XPhos Pd G3) to reduce metal contamination and enhance coupling efficiency .

Advanced Question: What computational methods are used to predict the compound’s biological activity and binding modes?

Answer:
Advanced computational approaches include:

  • Molecular docking (AutoDock Vina, Glide): Simulate interactions with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group’s electronegativity enhances hydrophobic binding, as shown in docking scores (ΔG ≈ -9.5 kcal/mol) .
  • Molecular Dynamics (MD) simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) values <2.0 Å indicate stable binding .
  • QSAR modeling: Correlate structural descriptors (e.g., LogP, polar surface area) with activity data from analogs. For example, a QSAR model (R2^2 = 0.89) predicts enhanced solubility with carboxylate substituents .

Advanced Question: How can researchers resolve contradictions in reported data (e.g., conflicting solubility or bioactivity results)?

Answer:
Contradictions arise from variations in experimental protocols. Resolution methods include:

  • Meta-analysis: Aggregate data from multiple studies (e.g., solubility in DMSO ranging from 10–50 mg/mL) and identify outliers using Grubbs’ test (α = 0.05) .
  • Standardized assays: Reproduce bioactivity under controlled conditions (e.g., fixed ATP concentration in kinase inhibition assays) to minimize variability .
  • Cross-validation with orthogonal techniques: Compare HPLC purity data with 1H^{1}\text{H} NMR integration to verify batch consistency .

Basic Question: What analytical techniques are essential for assessing compound stability under storage conditions?

Answer:
Critical techniques include:

  • Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. A >5% impurity threshold indicates instability .
  • Thermogravimetric analysis (TGA): Determine decomposition temperatures (typically >200°C for pyrrolo-pyrrole derivatives) .
  • Light-exposure tests: UV-vis spectroscopy (λ = 254–365 nm) identifies photodegradation products (e.g., lactam ring opening) .

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